

Azepan-3-one Hydrochloride: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Azepan-3-one hydrochloride

Cat. No.: B1374886

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Nature of the Azepane Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents due to their favorable pharmacological and pharmacokinetic properties. The azepane ring, a seven-membered nitrogen-containing heterocycle, is one such "privileged scaffold".^{[1][2]} Its inherent three-dimensional structure and conformational flexibility allow it to present substituents in precise spatial orientations, enabling optimal interactions with a wide variety of biological targets.^[2] This structural advantage has led to the incorporation of the azepane motif into more than 20 FDA-approved drugs, which are used to treat a wide spectrum of diseases, including cancer, diabetes, and viral infections.^{[3][4]} Azepane-based compounds have demonstrated a vast array of pharmacological activities, including anticancer, anti-tubercular, and anti-Alzheimer's properties.^[4]

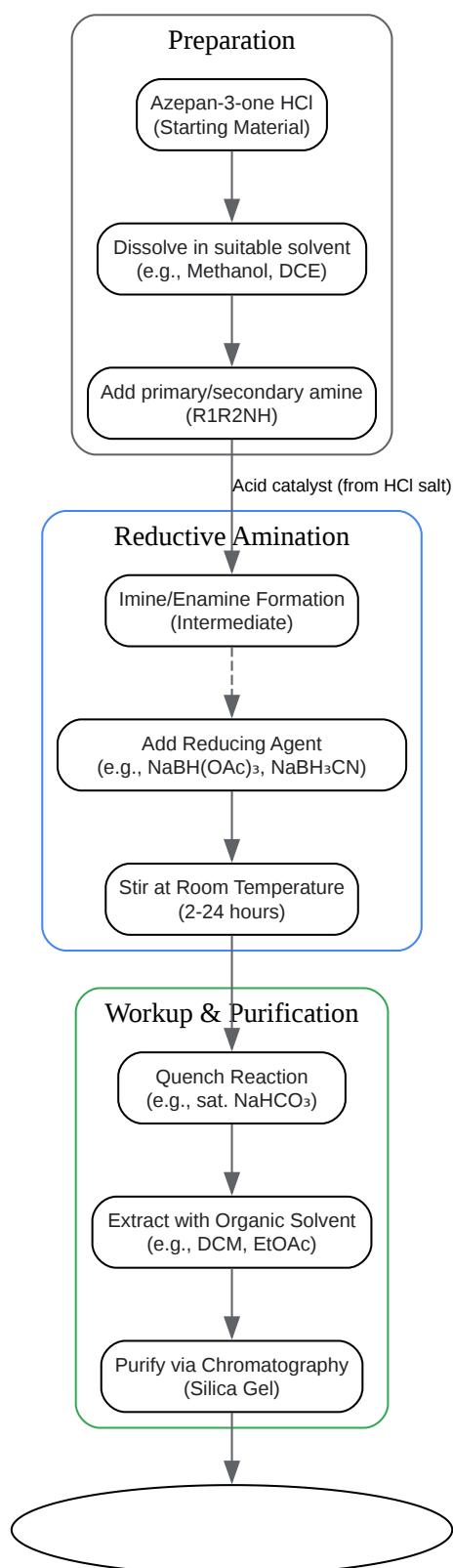
This guide focuses on a particularly valuable and versatile starting material for harnessing the potential of this scaffold: **Azepan-3-one hydrochloride**. With its seven-membered ring and a strategically placed ketone functional group, this compound serves as an ideal entry point for the synthesis of diverse chemical libraries aimed at discovering novel therapeutics. The ketone provides a reactive handle for a multitude of chemical transformations, most notably reductive amination, allowing for the systematic exploration of chemical space around the core structure.

Physicochemical Properties of Azepan-3-one Hydrochloride

A clear understanding of the starting material's properties is fundamental to its effective use in synthesis and screening protocols.

Property	Value	Source
CAS Number	65326-54-7	[5] [6]
Molecular Formula	C ₆ H ₁₂ ClNO	[5] [6]
Molecular Weight	149.62 g/mol	[5] [6]
Appearance	White crystalline solid	[6]
Storage Conditions	Store in freezer under -20°C, keep in dark place, inert atmosphere	[7] [8]
SMILES	C1CCNCC(=O)C1.Cl	[5]

Core Research Application 1: Central Nervous System (CNS) Drug Discovery


The azepane scaffold has shown significant promise in the development of agents targeting the CNS.^[9] Its ability to cross the blood-brain barrier and interact with various neurological targets makes it an attractive framework for addressing conditions like pain, anxiety, depression, and neurodegenerative diseases.^{[9][10]} For instance, novel bicyclic azepanes have been identified as potent inhibitors of monoamine transporters (norepinephrine and dopamine), which are key targets in neuropsychiatric disorders.^{[10][11]}

Azepan-3-one hydrochloride is an excellent precursor for generating libraries of 3-aminoazepane derivatives, which can be screened for CNS activity. The ketone at the 3-position can be readily converted into a diverse set of secondary and tertiary amines through reductive amination.

Experimental Workflow: Library Synthesis via Reductive Amination

This workflow outlines the generation of a 3-aminoazepane library for CNS target screening.

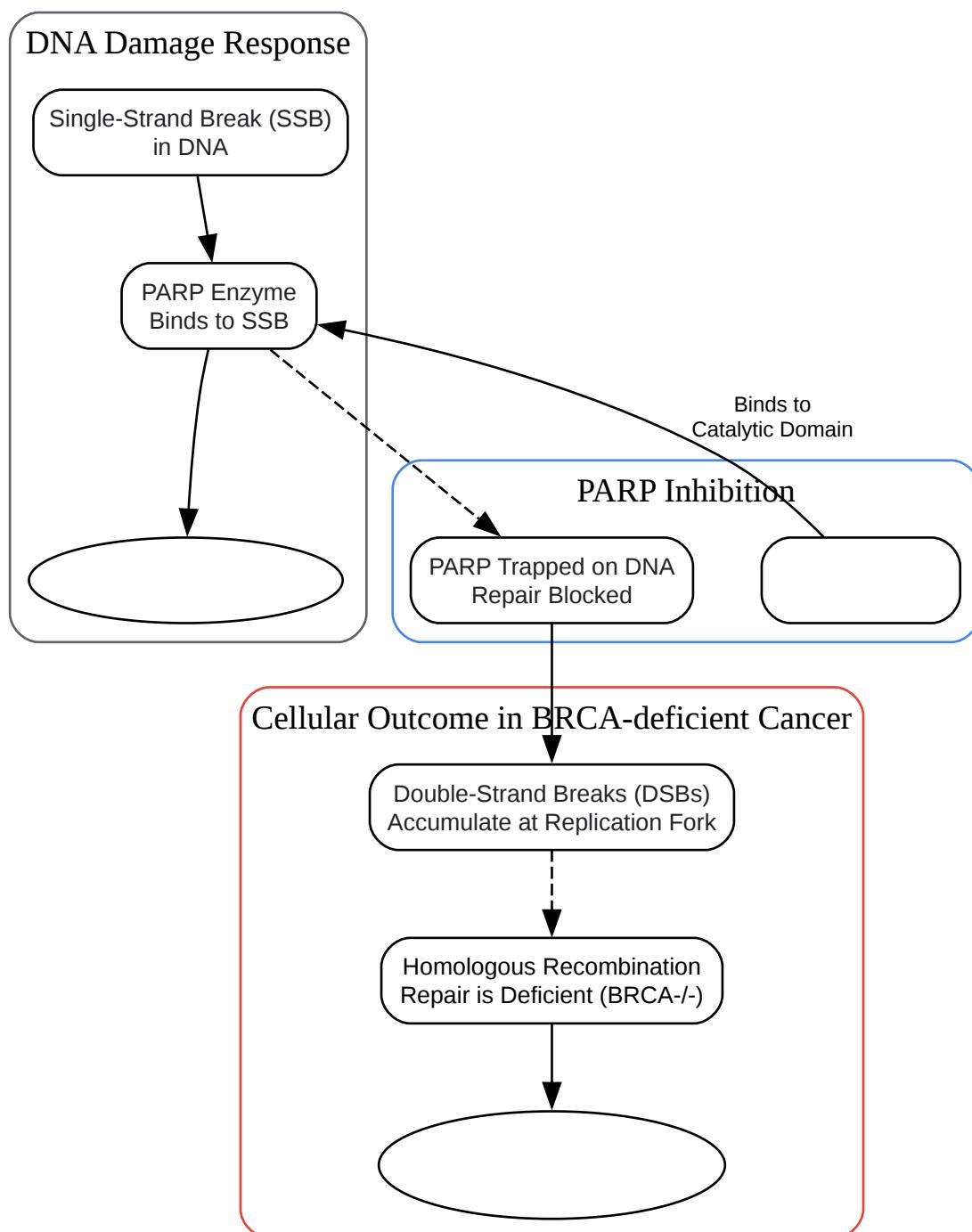
The core reaction is the direct reductive amination of **Azepan-3-one hydrochloride** with a diverse panel of primary or secondary amines.

[Click to download full resolution via product page](#)

Caption: Reductive amination workflow for library synthesis.

Detailed Protocol: Parallel Reductive Amination

- **Array Preparation:** In a 96-well plate, add a solution of **Azepan-3-one hydrochloride** (1.0 eq) in dichloroethane (DCE) to each well.
- **Amine Addition:** To each well, add a unique primary or secondary amine (1.1 eq) from a pre-prepared amine library stock solution.
- **Reducing Agent:** Add sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$, 1.5 eq) to each well. The choice of a milder reducing agent like $\text{NaBH}(\text{OAc})_3$ is crucial as it does not readily reduce the ketone starting material, allowing for the formation of the imine intermediate prior to reduction.[\[12\]](#)
- **Reaction:** Seal the plate and agitate at room temperature for 12-24 hours.
- **Workup:** Quench the reaction by adding saturated sodium bicarbonate solution. Extract the products using a liquid handler with dichloromethane (DCM).
- **Purification:** The crude products can be purified via high-throughput silica gel chromatography.
- **Screening:** The resulting library of 3-aminoazepane derivatives is then ready for high-throughput screening against a panel of CNS targets (e.g., GPCRs, ion channels, transporters).


Core Research Application 2: Oncology Drug Discovery

The azepane scaffold is also a key component in the development of novel anticancer agents. [\[3\]](#) A particularly promising application is in the design of Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are critical for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and cell death via a mechanism known as synthetic lethality.[\[1\]](#) The azepine-dione core has been identified as a promising scaffold for novel PARP-1 inhibitors, as the dione functionality can mimic the nicotinamide moiety of NAD⁺, the natural substrate for PARP-1.[\[1\]](#)

While Azepan-3-one has only one ketone, it serves as a foundational block to build more complex structures that can effectively target the PARP catalytic domain.

Synthetic Strategy and Mechanism of Action

A potential research direction involves the synthetic elaboration of the Azepan-3-one core to introduce a second carbonyl group or a bioisostere, thereby creating a novel PARP inhibitor scaffold. The existing ketone can be used as an anchor point to build out structures that occupy the nicotinamide-binding pocket of the PARP enzyme.

[Click to download full resolution via product page](#)

Caption: Mechanism of synthetic lethality via PARP inhibition.

Conclusion

Azepan-3-one hydrochloride is more than just a chemical reagent; it is a strategic starting point for innovation in drug discovery. Its privileged azepane core provides a foundation with proven biological relevance, while the reactive ketone functionality unlocks access to a vast and diverse chemical space. By leveraging established and robust synthetic methodologies like reductive amination, researchers can efficiently generate libraries of novel compounds. These libraries are invaluable for screening against critical therapeutic targets in areas of high unmet medical need, such as CNS disorders and oncology. The strategic application of **Azepan-3-one hydrochloride** can significantly accelerate the journey from a starting material to a potential clinical candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 7. Azepan-3-one hydrochloride | 65326-54-7 [sigmaaldrich.com]
- 8. 65326-54-7|Azepan-3-one hydrochloride|BLD Pharm [bldpharm.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]

- To cite this document: BenchChem. [Azepan-3-one Hydrochloride: A Versatile Scaffold for Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1374886#azepan-3-one-hydrochloride-potential-research-applications>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com